4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC18587324
Molecular Formula: C16H30N2O3
Molecular Weight: 298.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30N2O3 |
|---|---|
| Molecular Weight | 298.42 g/mol |
| IUPAC Name | tert-butyl 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-14(7-11-18)20-12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3 |
| Standard InChI Key | HROHVPZZDPLGJJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OCC2CCNCC2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester, also known by its IUPAC name tert-butyl 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylate, is a bicyclic amine derivative. The compound’s canonical SMILES representation is , reflecting its dual piperidine rings connected via a methoxy bridge. The tert-butyl ester group at the 1-position of the piperidine ring enhances steric protection, a common strategy in prodrug design to improve metabolic stability .
Table 1: Molecular Identity of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.42 g/mol |
| IUPAC Name | tert-butyl 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylate |
| CAS Number | 879883-54-2 |
| PubChem CID | 58808171 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step reactions under controlled conditions. A representative procedure begins with the protection of a piperidine precursor using a tert-butyloxycarbonyl (Boc) group, followed by functionalization at the 4-position. For example, a Boc-protected piperidine intermediate may undergo nucleophilic substitution or coupling reactions to introduce the piperidin-4-ylmethoxy moiety.
Key steps include:
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Protection: The primary amine group of piperidine is protected using di-tert-butyl dicarbonate () in dichloromethane (DCM) under inert atmosphere .
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Functionalization: Introduction of the methoxy-linked piperidine group via Mitsunobu or alkylation reactions, often requiring catalysts such as palladium complexes .
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Deprotection and Purification: Removal of the Boc group under acidic conditions, followed by column chromatography to isolate the final product .
Reaction Optimization
Reaction yields and purity depend critically on solvent choice, temperature, and catalyst selection. For instance, the use of triethylamine as a base in DCM at room temperature has been reported to achieve quantitative yields in analogous syntheses . inert atmospheres (e.g., nitrogen or argon) are essential to prevent oxidation of sensitive intermediates.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as DCM and tetrahydrofuran (THF), with limited solubility in water due to its hydrophobic tert-butyl group. Stability studies suggest that the Boc group remains intact under neutral or mildly acidic conditions but hydrolyzes in strong acids, releasing the free amine .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): NMR spectra typically show resonances for the tert-butyl group at 1.47 ppm (9H, s), piperidine protons between 1.69–3.20 ppm, and methoxy-linked protons at 3.20–4.28 ppm .
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Mass Spectrometry (MS): Electrospray ionization (ESI) spectra display a prominent ion at 298.42 (), consistent with the molecular weight.
Applications in Medicinal Chemistry
Role as a Building Block
Piperidine derivatives are prized in drug discovery for their ability to modulate biological targets. The tert-butyl ester group in this compound enhances membrane permeability, making it a valuable intermediate in the synthesis of protease inhibitors, kinase inhibitors, and G protein-coupled receptor (GPCR) modulators. For example, similar structures have been incorporated into glucagon-like peptide-1 (GLP-1) receptor agonists, as evidenced by preclinical studies .
Research Findings and Comparative Analysis
Comparative Pharmacokinetics
Compared to simpler piperidine derivatives, the addition of the methoxy group and tert-butyl ester extends the compound’s half-life in vivo. For instance, a study on tert-butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate reported a 40% increase in metabolic stability due to steric hindrance from the tert-butyl group .
Synthetic Challenges and Innovations
Recent advances in cross-coupling chemistry have enabled more efficient synthesis of similar compounds. Palladium-catalyzed Negishi couplings, as described in a 2020 study, achieved a 28% yield for a structurally related pyrimidine-piperidine derivative . Such methods could be adapted to optimize the production of 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester.
Table 2: Comparison with Analogous Piperidine Derivatives
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